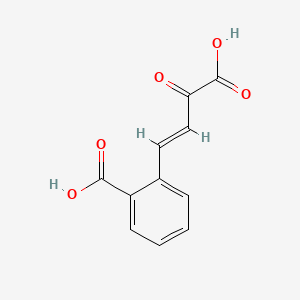
trans-2-Carboxybenzylidenepyruvic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-Carboxybenzylidenepyruvic acid is a 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid where the C=C double bond has (E)-configuration . It is a molecular entity capable of donating a hydron to an acceptor .
Molecular Structure Analysis
The molecular formula of trans-2-Carboxybenzylidenepyruvic acid is C11H8O5 . It has a net charge of 0, an average mass of 220.17820, and a mono-isotopic mass of 220.03717 .Aplicaciones Científicas De Investigación
Enzymatic Processes and Microbial Degradation
Enzyme Catalysis in Microbial Pathways : The enzyme 2-hydroxychromene-2-carboxylic acid (HCCA) isomerase, found in Pseudomonas putida, catalyzes the interconversion of HCCA and trans-o-hydroxybenzylidene pyruvic acid (tHBPA), playing a critical role in the naphthalene catabolic pathway. This enzyme showcases an interesting example of microbial enzymatic processes involving trans-2-carboxybenzylidenepyruvic acid-related compounds (Thompson et al., 2007).
Biodegradation of Pollutants : Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, utilizes acenaphthene, transforming it through a novel pathway that involves trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. This process signifies the role of such compounds in environmental bioremediation (Mallick, 2019).
Chemical Synthesis and Applications
Chemoenzymatic Synthesis : Trans-o-hydroxybenzylidene pyruvate aldolase-catalyzed reactions are used in synthesizing α-fluoro β-hydroxy carboxylic acids, highlighting the chemical utility of related compounds in synthesizing complex organic molecules (Howard et al., 2016).
Antioxidant Synthesis : The synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues, involving trans-2-carboxybenzylidenepyruvic acid derivatives, demonstrates their potential in creating compounds with significant antioxidant activity (Miliovsky et al., 2015).
Propiedades
Número CAS |
85896-59-9 |
|---|---|
Nombre del producto |
trans-2-Carboxybenzylidenepyruvic acid |
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Clave InChI |
APKXMKWCGDBYNV-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Sinónimos |
2'-carboxybenzalpyruvate 2-CBAP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



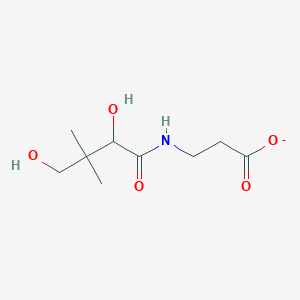
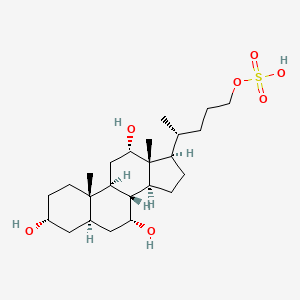
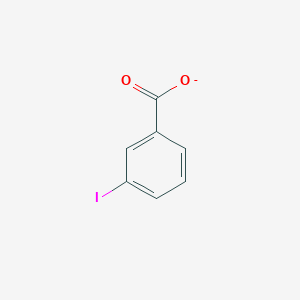

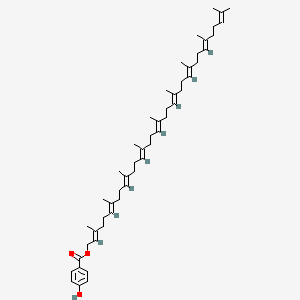
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
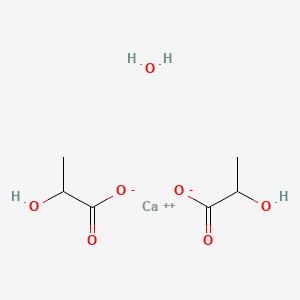
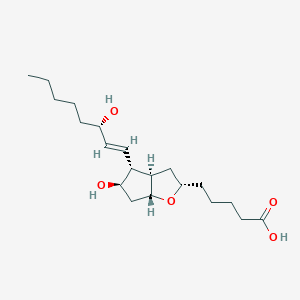
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
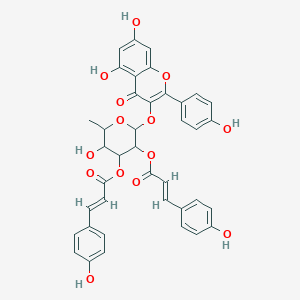
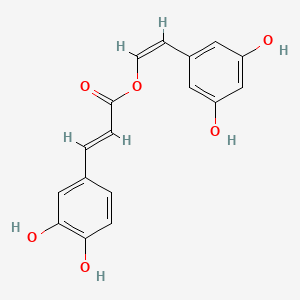
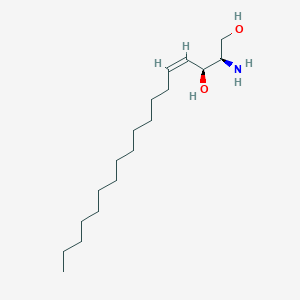
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)